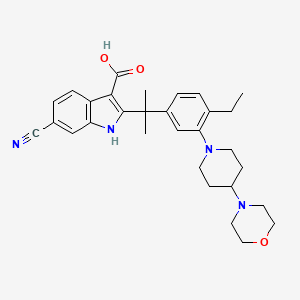![molecular formula C19H29N5O2Si B1530536 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269822-91-4](/img/structure/B1530536.png)
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
概要
説明
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine is a synthetic organic compound with intriguing applications in various scientific fields. It features a unique molecular structure composed of a pyrazole ring, pyrrolopyridazine core, and specialized substituents.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis involves multiple steps:
Starting with the preparation of the pyrrolopyridazine core through a [3+3] cycloaddition reaction.
Introduction of the pyrazole ring using a condensation reaction.
Functionalization with ethoxyethyl and trimethylsilyl groups through alkylation reactions.
Industrial Production Methods
While the exact industrial preparation may vary, generally, the production follows large-scale synthetic protocols with optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and crystallization are employed for purification.
化学反応の分析
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Utilizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Involving nucleophilic or electrophilic agents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduced compounds with simplified alkyl or alkoxy groups.
Substituted analogs bearing different alkyl, acyl, or aryl groups.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Explored for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine
Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry
Utilized in the development of advanced materials with specific electronic or photochemical properties.
作用機序
Mechanism
The compound interacts with biological macromolecules, influencing various biochemical processes. It may inhibit or activate enzymes, alter receptor function, or modulate gene expression.
Molecular Targets and Pathways
Enzymes: : Acts as an inhibitor or activator, affecting metabolic and signaling pathways.
Receptors: : Modulates receptor activity, influencing signal transduction processes.
類似化合物との比較
Comparison
Compared to similar pyrazole and pyrrolopyridazine derivatives, 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine stands out due to its unique substituents, which confer specific reactivity and biological activity.
List of Similar Compounds
Pyrazole derivatives: Structural analogs with varying substituents.
Pyrrolopyridazine derivatives: Similar core structure but different functional groups.
Ethoxyethyl and trimethylsilyl substituted compounds: Featuring similar functional modifications but different core structures.
特性
IUPAC Name |
2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-13-16(11-21-24)18-12-20-22-19-17(18)7-8-23(19)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYDGDZDDFLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=CN=NC3=C2C=CN3COCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)
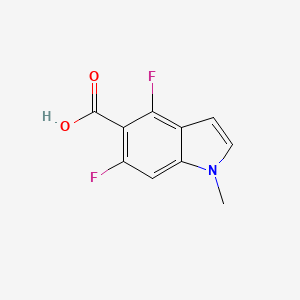
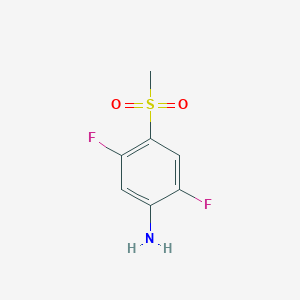
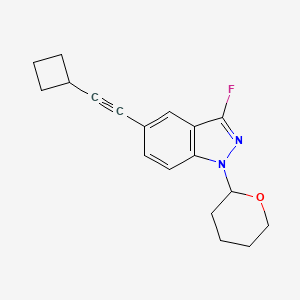
![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)
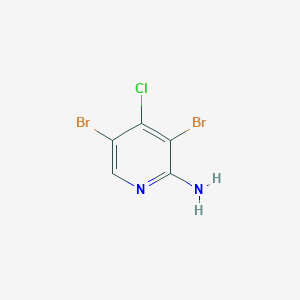
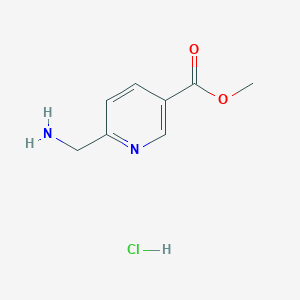
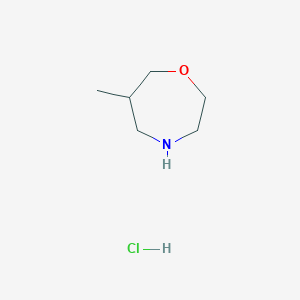
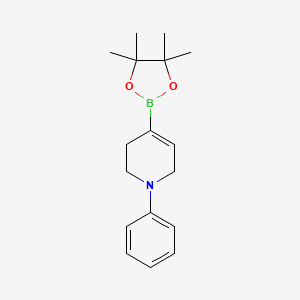
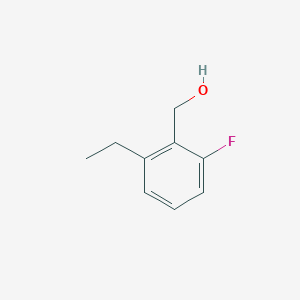
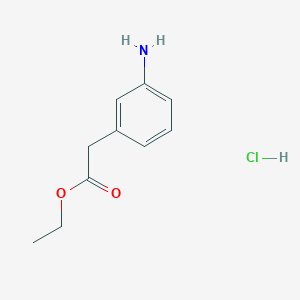
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)
